2,2'-Methylenedianiline

Overview

Description

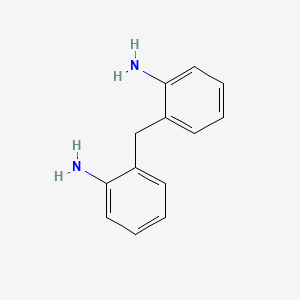

2,2’-Methylenedianiline (CAS Number: 6582-52-1) is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.27 . It is used in the production of rigid polyurethane foams .

Synthesis Analysis

The synthesis of 2,2’-Methylenedianiline involves the condensation of aniline and formaldehyde, followed by an acid-catalyzed rearrangement reaction . The first step of the reaction, the decomposition of the aminal to N-benzylanilines, is limited by film diffusion. The second and significantly slower step, the acid-catalyzed rearrangement of these intermediates to MDA, is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .

Molecular Structure Analysis

The molecular structure of 2,2’-Methylenedianiline is represented by the InChI code 1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 .

Chemical Reactions Analysis

The reaction network and mechanism of the synthesis of 2,2’-Methylenedianiline from the condensation product of aniline and formaldehyde (aminal) on microporous acidic materials has been elucidated . The first step of the reaction, the decomposition of the aminal to N-benzylanilines, is limited by film diffusion, and the second and significantly slower step, the acid-catalyzed rearrangement of these intermediates to MDA, is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .

Physical And Chemical Properties Analysis

2,2’-Methylenedianiline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 64.0±0.3 cm3, and a molar volume of 173.4±3.0 cm3 .

Scientific Research Applications

Analytical and Bioanalytical Applications

2,2'-Methylenedianiline (MDA) serves as a significant building block in the production of materials like polyurethane, often used in medical devices. The biotransformation pathways of MDA, particularly the phase I and II transformations involving hydroxylation, N-oxidation, and conjugations with glutathione, glucuronic acid, and glycine, have been meticulously characterized using techniques like liquid chromatography-electrospray tandem mass spectrometry. Such detailed characterization aids in understanding the toxicity mechanisms of MDA and its metabolites (Chen, Dugas & Cole, 2008).

Characterization and Analysis Techniques

The structural analysis and differentiation of MDA regioisomers, crucial in polyurethane synthesis, have been extensively studied using advanced techniques like ion mobility-mass spectrometry (IM-MS), tandem mass spectrometry (MS/MS), and matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS). These methods offer detailed insights into the molecular structures, fragmentation mechanisms, and the formation of precursor and fragment ions, enhancing the understanding of MDA's role in industrial applications (Stow et al., 2017).

Occupational Health and Toxicology

Understanding the impact of MDA on human health, especially in occupational settings, is critical. Studies have highlighted its hepatotoxic nature, emphasizing the need for strict safety measures to minimize exposure risks in industrial environments. The toxicological profiles of MDA have been evaluated in various contexts, including hepatotoxicity, genotoxicity, and the induction of vascular medial hyperplasia, shedding light on the potential health risks associated with its exposure (Giouleme et al., 2011), (Kenyon et al., 2004).

Mechanism of Action

Target of Action

2,2’-Methylenedianiline, also known as MDA, is primarily used in the production of polyurethane foams and epoxy resins . The primary targets of 2,2’-Methylenedianiline are the enzymes involved in its synthesis, particularly those involved in the condensation of aniline and formaldehyde .

Mode of Action

The mode of action of 2,2’-Methylenedianiline involves a two-step reaction. The first step is the decomposition of the aminal (a condensation product of aniline and formaldehyde) to N-benzylanilines. The second and significantly slower step is the acid-catalyzed rearrangement of these intermediates to 2,2’-Methylenedianiline . This step is controlled by microkinetics on mesoporous dealuminated Y-type zeolites .

Biochemical Pathways

The biochemical pathways affected by 2,2’-Methylenedianiline are primarily related to its synthesis. The reaction network and mechanism of the synthesis of 2,2’-Methylenedianiline from the condensation product of aniline and formaldehyde on microporous acidic materials have been elucidated . The aniline to formaldehyde ratio in the starting mixture had a negligible influence on the final product distribution .

Pharmacokinetics

It is known that the compound has a molecular weight of 1982637 , which may influence its bioavailability and distribution within the body.

Result of Action

It is known that 2,2’-methylenedianiline can cause skin irritation and liver damage . People who accidentally ate bread baked from flour contaminated with 2,2’-Methylenedianiline became ill with a flu-like condition, consisting of stomach and chest pains .

Action Environment

When released into the environment, 2,2’-Methylenedianiline distributes into water and subsequently sediment and soil compartments . The air is of little relevance, owed to the low vapor pressure and short atmospheric half-life, which renders 2,2’-Methylenedianiline non-critical for long-range transport . Environmental factors such as the presence of water, sediment, and soil can influence the action, efficacy, and stability of 2,2’-Methylenedianiline .

Safety and Hazards

2,2’-Methylenedianiline is classified as a hazardous substance . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name |

2-[(2-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOAJUTRVTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064413 | |

| Record name | 2,2'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Methylenedianiline | |

CAS RN |

6582-52-1 | |

| Record name | 2,2′-Methylenebis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

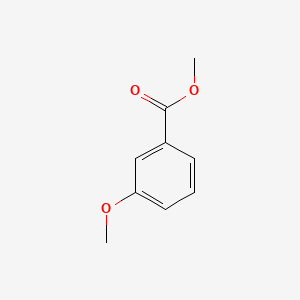

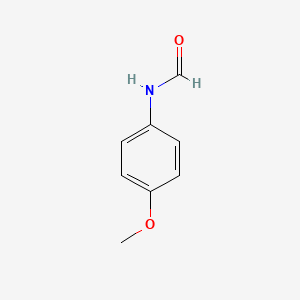

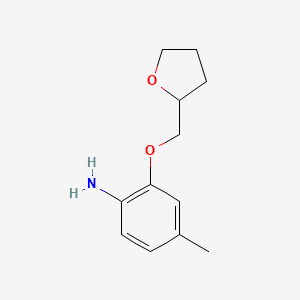

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2,2'-methylenedianiline be used as a building block in the synthesis of metal complexes? What role does it play in the resulting structures?

A1: Yes, 2,2'-methylenedianiline can be utilized in the synthesis of molybdenum complexes. [] In the study by Cotton et al., it reacts with sodium molybdate and 2-aminoterephthalic acid to form a complex with extensive hydrogen bonding between pairs of centrosymmetrically-related molecules. [] The 2,2'-methylenedianiline acts as a ligand, coordinating to the molybdenum center through its nitrogen atoms. This coordination, along with the presence of other ligands and hydrogen bonding interactions, contributes to the overall three-dimensional structure of the resulting complex. []

Q2: Apart from its use in metal complexes, what other applications have been explored for 2,2'-methylenedianiline and its derivatives?

A2: Research has investigated the potential of 2,2'-methylenedianiline and its derivatives as catalysts for ring-opening polymerization (ROP) reactions. [] Notably, the study found that while 2,2'-methylenedianiline itself was not effective in catalyzing the ROP of ε-caprolactone, it did show activity towards the ROP of δ-valerolactone. [] This suggests a potential role for this compound and its derivatives in the synthesis of polymeric materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)